2-Propanamine, N,N,2-trimethyl-

Description

Systematic Nomenclature and Structural Features

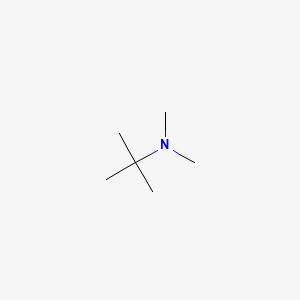

The compound is systematically named N,N,2-Trimethylpropan-2-amine according to IUPAC nomenclature. epa.gov It is also commonly known as N,N-Dimethyl-tert-butylamine . nist.gov Its chemical structure consists of a tertiary amine nitrogen atom bonded to two methyl groups and one tert-butyl group. wikipedia.org This substitution pattern classifies it as a tertiary amine, where the nitrogen atom is connected to three alkyl groups. britannica.com

The defining structural feature is the bulky tert-butyl group attached to the nitrogen. This group provides significant steric hindrance around the nitrogen's lone pair of electrons, which profoundly influences its chemical reactivity. While it remains a strong base due to the electron-donating nature of the alkyl groups, its ability to act as a nucleophile is greatly diminished. wikipedia.org

Table 1: Physicochemical Properties of N,N,2-Trimethyl-2-propanamine

| Property | Value |

|---|---|

| CAS Number | 918-02-5 nist.gov |

| Molecular Formula | C6H15N nist.gov |

| Molecular Weight | 101.19 g/mol nist.gov |

| Boiling Point | 89 °C biosynth.com |

| Melting Point | -90 °C biosynth.com |

| Density | 0.735 g/cm³ biosynth.com |

| IUPAC Name | N,N,2-Trimethylpropan-2-amine epa.gov |

| Proton Affinity (PAff) | 979.60 kJ/mol chemeo.com |

| Gas Basicity (BasG) | 948.60 kJ/mol chemeo.com |

Historical Context of Tertiary Amine Chemistry and Derivatives

Amines are a fundamental class of organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with organic substituents. rsc.org They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. britannica.combritannica.com

Historically, the preparation of amines has been a central theme in organic synthesis. Methods for synthesizing tertiary amines often involve the alkylation of ammonia or lower-order amines. However, the synthesis of amines with tertiary alkyl groups, such as the tert-butyl group found in N,N,2-trimethyl-2-propanamine, can be challenging. Standard alkylation reactions with tertiary alkyl halides are often inefficient and prone to elimination side reactions. britannica.com Alternative methods, such as the Ritter reaction, were developed to provide access to primary amines bearing a tertiary alkyl group, which could then potentially be alkylated further. britannica.com

The utility of tertiary amines in organic reactions was recognized early on for their basicity and nucleophilicity. rsc.org They serve as catalysts, bases to neutralize acidic byproducts, and as nucleophiles in various transformations. The development of sterically hindered tertiary amines, a category to which N,N,2-trimethyl-2-propanamine belongs, represented a significant advancement. These compounds allowed chemists to deprotonate substrates without the complication of competing nucleophilic attack, expanding the toolkit for designing selective organic reactions.

Research Significance and Academic Relevance of N,N,2-Trimethyl-2-propanamine in Modern Organic Chemistry

The academic relevance of N,N,2-trimethyl-2-propanamine stems directly from its sterically hindered structure. This feature makes it an important tool in modern organic synthesis, primarily as a non-nucleophilic base. In reactions where a strong base is required to facilitate deprotonation but where nucleophilic addition to an electrophilic center would be an undesirable side reaction, N,N,2-trimethyl-2-propanamine is a valuable reagent.

Its role extends into organometallic chemistry, where it can serve as a ligand. The nitrogen's lone pair can coordinate to a metal center, and the steric bulk of the tert-butyl group can influence the coordination sphere of the metal, affecting the catalyst's reactivity and selectivity. For instance, related but structurally different amines like tert-butylamine (B42293) have been explored as dual-function additives in nickel-catalyzed photoredox reactions, acting as both a base and a ligand. acs.org While N,N,2-trimethyl-2-propanamine is a tertiary amine, its application as a ligand that can stabilize reactive metal complexes is an area of research interest. For example, cyclopalladated N,N-dimethylbenzylamine complexes, which share the N,N-dimethylamino group, have been studied for their reactivity in oxygenation reactions. uu.nl

Furthermore, the study of such sterically encumbered amines contributes to the fundamental understanding of reaction mechanisms, particularly the balance between basicity and nucleophilicity. Its well-defined structure and predictable reactivity make it a useful model compound for computational and physical organic chemistry studies aimed at quantifying steric and electronic effects in chemical reactions. chemeo.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Systematic Name | Other Names |

|---|---|---|

| N,N,2-Trimethyl-2-propanamine | N,N,2-Trimethylpropan-2-amine | N,N-Dimethyl-tert-butylamine nist.gov |

| Ammonia | Azane | - |

| tert-Butylamine | 2-Propanamine, 2-methyl- | 2-Amino-2-methylpropane |

| N,N-Dimethylbenzylamine | N,N-Dimethyl-1-phenylmethanamine | - |

| Aniline | Benzenamine | Phenylamine britannica.com |

| Methylamine | Methanamine | - libretexts.org |

| N-Ethyl-N-propylamine | N-Ethylpropan-1-amine | - britannica.com |

| Tributylamine | N,N-Dibutylbutan-1-amine | - britannica.com |

| Isopropylamine | Propan-2-amine | - epa.gov |

| Diethylamine | N-Ethylethanamine | - libretexts.org |

| Ethyldimethylamine | N-Ethyl-N-methylethanamine | - libretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-6(2,3)7(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMIXBVXHWDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061277 | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-02-5 | |

| Record name | N,N,2-Trimethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n,2 Trimethyl 2 Propanamine

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined route to N,N,2-trimethyl-2-propanamine by constructing the molecule in a more consolidated fashion.

Catalytic reductive amination is a prominent and widely utilized method for the synthesis of tertiary amines. researchgate.netfrontiersin.org This process typically involves the reaction of a ketone with a secondary amine in the presence of a reducing agent. wikipedia.org In the context of synthesizing N,N,2-trimethyl-2-propanamine, this would involve the reaction of acetone (B3395972) with dimethylamine (B145610).

The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine. youtube.com Various catalysts and reducing agents can be employed to facilitate this transformation. Common reducing agents include formic acid and various borohydrides. researchgate.netwikipedia.org Catalysts can range from Brønsted acids like triflic acid to metal-based catalysts such as palladium on carbon (Pd/C). researchgate.netrsc.org The choice of catalyst and reducing agent can significantly influence the reaction's efficiency and selectivity. frontiersin.org

For instance, metal-free reductive amination using formic acid as the reductant has been shown to be effective for a broad range of substrates. researchgate.net This approach is considered advantageous from a green chemistry perspective due to the avoidance of heavy metal catalysts. frontiersin.org

Table 1: Examples of Catalytic Reductive Amination Conditions

| Ketone | Amine | Catalyst/Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Acetone | Dimethylamine | Triflic Acid / Formic Acid | N,N,2-Trimethyl-2-propanamine | researchgate.net |

| Acetone | Dimethylamine | Pd/C / H₂ | N,N,2-Trimethyl-2-propanamine | wikipedia.org |

| Acetone | Dimethylamine | BF₃·Et₂O / Formic Acid | N,N,2-Trimethyl-2-propanamine | researchgate.net |

Electrochemical methods present an alternative route for the synthesis of amines. nih.gov These methods can involve the reaction of amines with halogenated hydrocarbons. rsc.org In the synthesis of N,N,2-trimethyl-2-propanamine, this could potentially involve the reaction of dimethylamine with a tert-butyl halide.

The core principle of this method lies in the anodic oxidation of halide anions to generate reactive halogen species. rsc.org These species then react with the amine to form the desired product. While the direct electrochemical synthesis of N,N,2-trimethyl-2-propanamine is not extensively detailed in the provided search results, the general principles of halogen-mediated electrochemical organic synthesis suggest its feasibility. rsc.org

Derivatization from Amine Precursors

Another major strategy for synthesizing N,N,2-trimethyl-2-propanamine involves starting with a simpler amine and building upon its structure.

One common approach is to start with tert-butylamine (B42293), a primary amine, and introduce two methyl groups to the nitrogen atom. solubilityofthings.comnist.gov Tert-butylamine itself can be prepared through various methods, including the hydrolysis of tert-butylurea. orgsyn.org

The functionalization of tert-butylamine to yield N,N,2-trimethyl-2-propanamine is a classic example of N-alkylation.

The alkylation of tert-butylamine can be achieved using a suitable methylating agent. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines to form tertiary amines, using formic acid and formaldehyde (B43269). wikipedia.org This reaction would convert tert-butylamine into N,N,2-trimethyl-2-propanamine.

Alternatively, direct alkylation with a methyl halide, such as methyl iodide or methyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid, can be employed. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be a challenge.

Another strategy involves the demethylation of corresponding N,N-dimethyl propanamine derivatives. google.com This is particularly relevant in the synthesis of more complex pharmaceutical compounds where a dimethylamino group is a precursor to a monomethylamino group. google.com

Optimization and Efficiency of Synthetic Protocols

In alkylation reactions, the choice of the alkylating agent, solvent, and base is crucial for achieving high yields and selectivity. The use of phase transfer catalysts can sometimes enhance the efficiency of alkylation reactions involving immiscible reactants.

Ultimately, the most suitable synthetic methodology will depend on factors such as the desired scale of production, cost of starting materials, and the availability of specific reagents and equipment.

Synthetic Routes to N,N,2-Trimethyl-2-propanamine: A Focus on Efficiency and Sustainability

The synthesis of N,N,2-trimethyl-2-propanamine, a tertiary amine with significant applications in various chemical industries, has been the subject of research focusing on the optimization of reaction conditions to enhance yield and selectivity, as well as the development of more environmentally benign synthetic pathways. This article delves into specific methodologies for the preparation of this compound, exploring both traditional and sustainable approaches.

Reaction Condition Studies for Yield and Selectivity Enhancement

The classical approach to synthesizing N,N,2-trimethyl-2-propanamine often involves the N-methylation of a primary amine, such as tert-butylamine. The Eschweiler-Clarke reaction is a well-established method for this transformation, utilizing formaldehyde and formic acid to achieve methylation. wikipedia.orgmdpi.com This reaction is known to proceed to the tertiary amine stage without the formation of quaternary ammonium salts. wikipedia.org The mechanism involves the initial formation of an imine from the amine and formaldehyde, which is then reduced by formic acid, with the loss of carbon dioxide driving the reaction to completion. wikipedia.org

While the Eschweiler-Clarke reaction is a reliable method, its efficiency is highly dependent on the reaction conditions. Factors such as the stoichiometry of the reactants, temperature, and reaction time play a crucial role in maximizing the yield of the desired tertiary amine and minimizing the formation of secondary amine intermediates or other byproducts. Research in this area aims to delineate the optimal parameters for this transformation. For instance, the use of excess formic acid and formaldehyde is typical to ensure complete methylation. wikipedia.org The reaction is generally carried out at elevated temperatures, often near boiling, to facilitate the reaction. wikipedia.org

Table 1: Illustrative Reaction Parameters for Eschweiler-Clarke Methylation of Primary Amines

| Parameter | Condition | Rationale |

| Amine | Primary or Secondary | Starting material for methylation. |

| Methylating Agent | Formaldehyde | Provides the methyl group. |

| Reducing Agent | Formic Acid | Reduces the intermediate imine. |

| Temperature | Near boiling | Increases reaction rate. |

| Stoichiometry | Excess HCHO & HCOOH | Drives the reaction to completion. |

Note: This table represents generalized conditions for the Eschweiler-Clarke reaction and specific optimization for N,N,2-trimethyl-2-propanamine would require dedicated experimental studies.

Development of Sustainable

In recent years, there has been a significant push towards the development of greener and more sustainable methods for chemical synthesis. rsc.orgresearcher.life This includes the synthesis of amines, with a focus on reducing the use of hazardous reagents and minimizing waste. rsc.orgresearcher.life

One promising sustainable approach for the N-methylation of amines involves the use of dimethyl carbonate (DMC) as a methylating agent. rsc.orgrsc.orgnih.gov DMC is considered a green reagent due to its low toxicity and biodegradability. nih.gov It can effectively methylate primary and secondary amines to produce tertiary amines with high selectivity. rsc.orgrsc.org The reaction can be catalyzed by various systems, including ruthenium complexes, and can be performed using molecular hydrogen as a clean reducing agent. rsc.org

Another avenue of sustainable synthesis is the use of solid acid catalysts, such as zeolites or silica-supported acids, in conjunction with DMC. rsc.org These catalysts are often recoverable and reusable, adding to the environmental and economic benefits of the process. rsc.org The reaction conditions, particularly temperature, can be tuned to favor either carboxymethylation or methylation. rsc.org For instance, at lower temperatures (around 90 °C), carboxymethylation may be favored, while higher temperatures (e.g., 150 °C) promote methylation. rsc.org

Table 2: Comparison of Traditional vs. Sustainable Methylation Methods

| Feature | Eschweiler-Clarke Reaction | Dimethyl Carbonate (DMC) Method |

| Methylating Agent | Formaldehyde | Dimethyl Carbonate |

| Reducing Agent | Formic Acid | Molecular Hydrogen (with catalyst) |

| Byproducts | Carbon Dioxide, Water | Methanol, Carbon Dioxide |

| Catalyst | None (reagents self-catalyze) | Transition metal complexes, solid acids |

| Sustainability | Less sustainable due to corrosive and excess reagents. | More sustainable, using a greener methylating agent and potential for catalyst recycling. rsc.orgnih.gov |

The development of these sustainable methodologies offers a pathway to produce N,N,2-trimethyl-2-propanamine and other valuable amines with a reduced environmental footprint, aligning with the principles of green chemistry. rsc.orgresearcher.life

Physicochemical Properties and Computational Chemistry of N,n,2 Trimethyl 2 Propanamine

Electronic Structure and Bonding Analysis

The electronic structure of N,N,2-trimethyl-2-propanamine is centrally influenced by the nitrogen atom's lone pair of electrons and the electron-donating inductive effects of the three alkyl groups (one tert-butyl, two methyl). The nitrogen atom is sp³ hybridized, leading to a trigonal pyramidal geometry around it. The lone pair occupies one of the sp³ hybrid orbitals, playing a crucial role in the molecule's basicity and nucleophilicity.

Computational chemistry provides powerful tools to analyze its electronic landscape in detail. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electron density distribution. Analyses like Natural Bond Orbital (NBO) or Mulliken population analysis can quantify the partial atomic charges, revealing a significant negative charge localized on the nitrogen atom due to its higher electronegativity and the inductive effect of the attached alkyl groups. These calculations can also provide a precise value for the molecular dipole moment, which arises from this charge separation.

Molecular Geometry and Conformational Landscape

The geometry of N,N,2-trimethyl-2-propanamine is defined by the spatial arrangement of its constituent atoms. The central nitrogen atom is bonded to two methyl groups and the quaternary carbon of the tert-butyl group. The C-N-C and C-N-H bond angles are expected to be close to the tetrahedral angle of 109.5°, though slightly compressed due to the steric repulsion from the bulky tert-butyl group and the electronic repulsion of the nitrogen lone pair. A computed 3D structure of the molecule is available through chemical databases like the NIST WebBook. nist.govnist.gov

The molecule's conformational landscape is determined by the rotation around its single bonds, primarily the C-N bonds. While the rotation of the methyl groups is relatively low in energy, the rotation around the bond connecting the nitrogen to the tert-butyl group is more constrained. Computational studies, often involving the generation of a potential energy surface by systematically rotating specific dihedral angles, are used to identify the most stable conformers (energy minima) and the transition states connecting them. mdpi.com For a molecule like N,N,2-trimethyl-2-propanamine, the staggered conformations are significantly lower in energy than the eclipsed ones. These analyses are fundamental for understanding the molecule's reactivity and for accurately predicting its spectroscopic properties, as the observed spectra are a population-weighted average of all stable conformers. comporgchem.com

Energetic and Thermodynamic Profiles

The energetic and thermodynamic properties of N,N,2-trimethyl-2-propanamine are critical for understanding its stability and reactivity, particularly in the gas phase.

Gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures of a molecule's basicity, free from solvent effects. The proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. For N,N,2-trimethyl-2-propanamine, these values have been experimentally determined and are compiled in the NIST Chemistry WebBook. nist.gov The high values indicate that it is a strong base in the gas phase, a property attributed to the strong electron-donating nature of the three alkyl groups which stabilize the resulting conjugate acid.

The ionization potential (or ionization energy) is the energy required to remove an electron from the molecule, typically from the highest occupied molecular orbital (HOMO). For N,N,2-trimethyl-2-propanamine, the HOMO is primarily associated with the nitrogen lone pair. The vertical ionization energy, which corresponds to an ionization event without a change in molecular geometry, has been determined by photoelectron spectroscopy. nist.gov

Spectroscopic Predictions and Theoretical Interpretations

Computational methods are indispensable for interpreting experimental spectra and predicting spectroscopic properties where experimental data is unavailable.

While experimental NMR and IR spectra for N,N,2-trimethyl-2-propanamine are available, computational studies provide a deeper, atom-level interpretation of these data. nih.gov

Computational NMR: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of modern computational chemistry. researchgate.net The process typically involves:

A thorough conformational search to identify all low-energy structures. comporgchem.com

Geometry optimization of each conformer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d,p). comporgchem.com

Calculation of the magnetic shielding tensors for each atom using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Averaging the calculated shieldings based on the Boltzmann population of each conformer.

Converting the absolute shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

These predicted spectra can be used to confirm structural assignments and to understand how the electronic environment of each nucleus is affected by the molecular geometry. numberanalytics.com

Vibrational Spectroscopy: Theoretical IR and Raman spectra are calculated to understand the molecule's vibrational modes. After a geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational frequencies and their corresponding intensities. Key predicted vibrational modes for N,N,2-trimethyl-2-propanamine would include:

C-H stretching vibrations from the methyl and tert-butyl groups.

C-N stretching vibrations.

CH₃ and C(CH₃)₃ bending and rocking modes.

Comparing these predicted frequencies and intensities with experimental IR and Raman spectra helps in the assignment of all observed bands to specific molecular motions.

Predicted Collision Cross Sections and Mass Spectrometry Parameters of N,N,2-Trimethyl-2-propanamine

The characterization of N,N,2-trimethyl-2-propanamine, a tertiary amine, through computational and analytical techniques provides valuable insights into its behavior in the gas phase. This section details the available data on its predicted collision cross sections and mass spectrometry parameters.

Predicted Collision Cross Sections

Mass Spectrometry Parameters

Mass spectrometry is a key analytical technique for the identification and structural elucidation of chemical compounds. For N,N,2-trimethyl-2-propanamine, gas chromatography-mass spectrometry (GC-MS) data is available, providing information on its fragmentation pattern under electron ionization. nih.govnist.gov

The electron ionization mass spectrum of N,N,2-trimethyl-2-propanamine is characterized by a series of fragment ions that are indicative of its structure. The most abundant fragment ion, known as the base peak, is observed at a mass-to-charge ratio (m/z) of 86. nih.gov This peak corresponds to the loss of a methyl group from the parent molecule, a common fragmentation pathway for tertiary amines. The study of fragmentation dynamics in similar compounds, such as N,N-dimethylisopropylamine, reveals that cleavage of the C-C bond alpha to the nitrogen atom is a significant fragmentation pathway. nih.gov

The table below summarizes the key mass spectrometry data for N,N,2-trimethyl-2-propanamine available from the NIST Mass Spectrometry Data Center. nih.gov

| Parameter | Value | Source |

| NIST Number | 125409 | NIST Mass Spectrometry Data Center nih.gov |

| Library | Main library | NIST Mass Spectrometry Data Center nih.gov |

| Total Peaks | 53 | NIST Mass Spectrometry Data Center nih.gov |

| m/z Top Peak | 86 | NIST Mass Spectrometry Data Center nih.gov |

Table 1. Mass Spectrometry Data for N,N,2-Trimethyl-2-propanamine.

It is important to note that while reference mass spectra are available, detailed studies on the fragmentation pathways and mechanisms specific to N,N,2-trimethyl-2-propanamine are limited in the reviewed literature.

Chemical Reactivity and Mechanistic Investigations of N,n,2 Trimethyl 2 Propanamine

Basicity and Nucleophilicity in Organic Transformations

The core of N,N,2-trimethyl-2-propanamine's chemical identity lies in the interplay between its basic and nucleophilic properties. Like other alkylamines, the lone pair of electrons on the nitrogen atom makes the molecule basic and potentially nucleophilic. scbt.com However, the compound's unique sterics introduce significant distinctions.

The basicity of an amine is fundamentally its ability to accept a proton. For alkylamines, the electron-donating inductive effect of the alkyl groups increases the electron density on the nitrogen atom, making them more basic than ammonia (B1221849). scbt.com N,N,2-trimethyl-2-propanamine benefits from the inductive effects of three methyl groups and one tert-butyl group.

Key basicity parameters for N,N,2-trimethyl-2-propanamine have been determined through gas-phase studies and theoretical predictions. biosynth.comguidechem.com The proton affinity (PAff), which is the negative of the enthalpy change for the gas-phase protonation reaction, is a direct measure of intrinsic basicity. The gas basicity (BasG) is the corresponding Gibbs free energy change. nih.gov These values, along with the predicted pKa of its conjugate acid, highlight its character as a moderately strong base.

| Property | Value | Unit | Source |

| Proton Affinity (PAff) | 979.60 | kJ/mol | biosynth.comnih.gov |

| Gas Basicity (BasG) | 948.60 | kJ/mol | biosynth.comnih.gov |

| Predicted pKa | 9.99 ± 0.50 | - | guidechem.com |

The most significant aspect of N,N,2-trimethyl-2-propanamine's reactivity is its classification as a non-nucleophilic base. wikipedia.org The bulky tert-butyl group sterically hinders the nitrogen's lone pair from attacking electrophilic carbon centers, a reaction characteristic of nucleophiles. wikipedia.org However, the smaller size of a proton allows it to access the lone pair, enabling the compound to function effectively as a Brønsted-Lowry base. wikipedia.org This characteristic is similar to other well-known sterically hindered non-nucleophilic bases such as N,N-Diisopropylethylamine (Hünig's base) or 1,8-Diazabicycloundec-7-ene (DBU). wikipedia.org Consequently, in equilibrium studies, it is primarily valued for its ability to shift equilibria by sequestering protons without introducing competing nucleophilic side reactions.

The pronounced steric hindrance of N,N,2-trimethyl-2-propanamine severely curtails its participation as a nucleophile in substitution and addition reactions. wikipedia.orgtaylorandfrancis.com In nucleophilic substitution reactions, particularly Sₙ2 reactions that require a backside attack on an electrophilic carbon, the bulky tert-butyl group effectively shields the nitrogen's lone pair, making such an attack highly unfavorable. taylorandfrancis.com

Instead of acting as a nucleophile, N,N,2-trimethyl-2-propanamine is an effective promoting species for elimination reactions. In reactions where substitution and elimination are competing pathways, the use of a sterically hindered, non-nucleophilic base like N,N,2-trimethyl-2-propanamine can selectively favor the E2 elimination pathway. It accomplishes this by abstracting a proton from a substrate, facilitating the formation of a double bond, without engaging in nucleophilic attack on the substrate itself.

Its primary role in many organic transformations is that of an acid scavenger. Many reactions, such as acylations or alkylations, generate acidic byproducts (e.g., HCl). N,N,2-trimethyl-2-propanamine can be added to neutralize these acids as they are formed, preventing potential side reactions or catalyst decomposition. Due to its tertiary nature and the stability of the resulting quaternary ammonium (B1175870) salt, it is not typically considered a leaving group in substitution reactions.

Catalytic Applications in Organic Synthesis

While widely recognized for its role as a non-nucleophilic base, the direct catalytic applications of N,N,2-trimethyl-2-propanamine are not extensively documented in scientific literature. Its utility is often inferred from the behavior of other sterically hindered amines.

There is a lack of specific research demonstrating the use of N,N,2-trimethyl-2-propanamine as a direct organocatalyst. Organocatalysis often relies on the catalyst's ability to form a covalent intermediate with the substrate (e.g., via enamine or iminium ion formation) or to participate in hydrogen bonding interactions to activate a substrate. The steric bulk that defines N,N,2-trimethyl-2-propanamine's character as a non-nucleophilic base also inhibits its ability to form the necessary intermediates for many common organocatalytic cycles. Therefore, its application in this area is considered unlikely.

The potential for N,N,2-trimethyl-2-propanamine to act as an additive or co-catalyst in complex reaction systems is more plausible, though specific examples remain limited. Its function would primarily be as a base to control pH or facilitate a key deprotonation step.

Recent studies on related bulky primary amines have highlighted their potential as bifunctional additives in modern catalysis. For instance, tert-butylamine (B42293) has been successfully employed as a dual-function additive in nickel-catalyzed photoredox cross-coupling reactions, serving as both a ligand and a base. acs.org This approach simplifies reaction conditions and broadens the scope of compatible nucleophiles. acs.org By analogy, it is conceivable that N,N,2-trimethyl-2-propanamine could serve a similar role as a non-nucleophilic base additive in transition metal-catalyzed reactions, where controlling the basicity and preventing amine coordination to the metal center is crucial for catalytic efficiency. However, dedicated studies involving N,N,2-trimethyl-2-propanamine in this capacity are needed.

The influence on stereoselectivity is a more nuanced aspect of its potential reactivity. The steric bulk of a base can play a crucial role in controlling the stereochemical outcome of a reaction. A bulky base may selectively abstract the most sterically accessible proton, leading to the formation of a specific regio- or stereoisomer. For example, in the deprotonation of an asymmetric ketone, a hindered base might preferentially form the kinetic enolate over the more thermodynamically stable one. While this is a well-established principle for bulky bases like lithium diisopropylamide (LDA), specific studies detailing the stereochemical influence of N,N,2-trimethyl-2-propanamine are not currently available in the literature.

Reagent Functionality in Synthetic Procedures

The steric hindrance provided by the tert-butyl group in N,N,2-trimethyl-2-propanamine plays a crucial role in its reactivity, often leading to unique applications in synthesis.

Application in Specific Carbon-Carbon and Carbon-Heteroatom Bond Formations

In these reactions, tert-butylamine functions as a bifunctional additive, acting as both a ligand and a base. illinois.edu This dual role simplifies reaction conditions and has proven effective for a wide range of nucleophiles, including phenols, aliphatic alcohols, anilines, and sulfonamides. illinois.edu The steric bulk of the tert-butyl group is thought to be advantageous in these transformations. illinois.edu

Given the structural similarity between tert-butylamine and N,N,2-trimethyl-2-propanamine, it is plausible that the latter could exhibit similar reactivity in facilitating carbon-heteroatom bond formations. The presence of the two N-methyl groups in N,N,2-trimethyl-2-propanamine would further increase its steric profile, which could potentially influence reaction outcomes. However, specific studies detailing the use of N,N,2-trimethyl-2-propanamine in such reactions are not prevalent in the reviewed scientific literature.

Role in Photoinduced Processes, including Electron Transfer Mechanisms

Tertiary amines are well-known for their involvement in photoinduced electron transfer (PET) processes. nih.govwhiterose.ac.ukgoogle.comnist.gov Upon photoexcitation, a suitable photosensitizer can accept an electron from the tertiary amine, generating a radical cation of the amine. nih.govwhiterose.ac.uk This radical cation can then undergo various chemical transformations.

In the context of N,N,2-trimethyl-2-propanamine, while specific studies detailing its photochemical behavior are limited, the general principles of PET involving tertiary amines are applicable. The process typically initiates with the absorption of light by a photosensitizer, which then interacts with the amine. The feasibility of electron transfer is governed by the redox potentials of both the photosensitizer and the amine.

For tertiary amines in general, the resulting radical cation can undergo deprotonation at a carbon atom alpha to the nitrogen, leading to the formation of an α-amino radical. This highly reactive intermediate can then participate in various subsequent reactions, including additions to electron-deficient alkenes. google.com The specific pathways and products of such reactions would depend on the reaction conditions and the other species present in the system. The photocleavage of the C-N bond in tertiary amines has also been observed in certain systems. whiterose.ac.uk

Coordination Chemistry and Metal Interactions

The lone pair of electrons on the nitrogen atom of N,N,2-trimethyl-2-propanamine allows it to act as a ligand, coordinating to metal centers. The steric bulk of the tert-butyl and N-methyl groups significantly influences its coordination properties and the stability of the resulting metal complexes.

Ligand Properties in Transition Metal Catalysis (e.g., Ni-catalyzed reactions, drawing parallels from tert-butylamine studies)

As previously mentioned, studies on tert-butylamine have demonstrated its effectiveness as a ligand in nickel-catalyzed photoredox reactions. illinois.edu In these systems, the amine coordinates to the nickel center, influencing its catalytic activity. The steric hindrance of the tert-butyl group is believed to play a critical role in promoting efficient catalysis. illinois.edu

Drawing a parallel, N,N,2-trimethyl-2-propanamine, with its even greater steric bulk due to the additional N-methyl groups, would be expected to form coordinatively unsaturated metal centers. This can be a desirable feature in catalysis, as it can facilitate substrate binding and product release. However, excessive steric hindrance can also impede the initial coordination of the amine to the metal center.

While specific examples of N,N,2-trimethyl-2-propanamine as a ligand in nickel-catalyzed reactions are not extensively documented in the reviewed literature, the principles derived from studies of other bulky amines suggest its potential in this area. The electronic and steric properties of N,N,2-trimethyl-2-propanamine make it an interesting candidate for investigation as a ligand in various transition metal-catalyzed transformations.

Formation and Characterization of Metal-Amine Complexes

The formation of metal complexes with tertiary amines is a well-established area of coordination chemistry. nih.govresearchgate.net These complexes are typically synthesized by reacting a metal salt with the amine ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

While there is a vast body of literature on nickel-amine complexes, specific studies detailing the synthesis and crystal structure of complexes with N,N,2-trimethyl-2-propanamine are not readily found. researchgate.net However, based on the general principles of coordination chemistry, it is expected that N,N,2-trimethyl-2-propanamine would form stable complexes with various metal ions, including nickel(II).

Below is a hypothetical data table illustrating the kind of characterization data that would be expected for a nickel(II) complex of N,N,2-trimethyl-2-propanamine.

| Property | Expected Observation |

| Crystal System | Dependent on packing, could be monoclinic or orthorhombic |

| Space Group | e.g., P2₁/c |

| Coordination Geometry | Distorted tetrahedral or square planar |

| Ni-N Bond Length (Å) | Expected to be slightly longer than in less hindered amine complexes |

| IR Spectroscopy (cm⁻¹) | Shifts in C-N stretching frequencies upon coordination |

Further research is required to isolate and characterize metal complexes of N,N,2-trimethyl-2-propanamine to fully understand its coordination behavior.

Advanced Applications of N,n,2 Trimethyl 2 Propanamine in Contemporary Chemical Fields

Contributions to Polymer Science and Materials Chemistry

The distinct reactivity of N,N,2-trimethyl-2-propanamine makes it a valuable tool in the field of polymer science, particularly in systems requiring precise control over curing reactions.

N,N,2-Trimethyl-2-propanamine functions as a potent catalyst in polyurethane (PU) chemistry, specifically in the phenolic urethane (B1682113) cold-box binder systems used in high-production foundries. ask-chemicals.comfoundrymag.com The catalytic mechanism is centered on the lone pair of electrons on the tertiary amine's nitrogen atom. topicsonchemeng.org.my In the cold-box process, which involves a phenolic resin (Part I) and a polymeric isocyanate (Part II), the amine catalyst activates the isocyanate groups (NCO), facilitating their rapid reaction with the hydroxyl (OH) groups of the phenolic resin. ask-chemicals.comask-chemicals.com This polyaddition reaction forms the rigid urethane polymer that binds sand grains together to create molds and cores. ask-chemicals.comask-chemicals.com

The kinetics of the curing process are significantly influenced by the choice and concentration of the amine catalyst. ekb.eg Amine catalysts are essential for accelerating the polymerization, controlling the viscosity and curing rate to ensure consistent production. tncintlchem.com The sterically hindered nature of N,N,2-trimethyl-2-propanamine, owing to its t-butyl group, can provide a "delayed action" effect. google.com This allows for better flow and compaction of the resin-coated sand before the rapid, final cure is initiated, demonstrating its role in controlling the reaction kinetics. google.com The reaction rate increases with higher catalyst content, leading to shorter gel times. researchgate.net

The primary role of N,N,2-trimethyl-2-propanamine in polymeric systems is as a gaseous or vaporous curing agent. ask-chemicals.comresearchgate.net It is a key component (Part C, or catalyst) in the three-part polyurethane cold-box binder system, which revolutionized the foundry industry by eliminating the need for heat curing. ask-chemicals.comhasmak.com.tr In this process, sand is first coated with the phenolic resin and isocyanate components. hasmak.com.tr The mixture is then blown into a room-temperature pattern, and a carrier gas containing the vaporized N,N,2-trimethyl-2-propanamine is passed through it. ask-chemicals.comhasmak.com.tr The amine catalyst instantly initiates the polymerization, hardening the sand mixture into a stable, solid core or mold. hasmak.com.tr

This rapid hardening provides high initial strength and dimensional accuracy to the final product. ask-chemicals.com Following the gassing cycle, a purge of dry air removes excess amine vapor from the hardened core, which is then sent to a scrubber for neutralization. ask-chemicals.comhasmak.com.tr By driving the polymerization to completion at ambient temperature, the amine effectively "stabilizes" the desired shape and structure of the sand core, making it ready for casting in a very short time. ask-chemicals.com

Utility in Fine Chemical Synthesis and Specialty Chemicals

Beyond polymer applications, N,N,2-trimethyl-2-propanamine serves as a highly effective organic base in the multi-step synthesis of complex, high-value molecules, particularly pharmaceuticals. Its significant steric hindrance prevents it from acting as a nucleophile, allowing it to function purely as a proton scavenger. This property is crucial in reactions where sensitive functional groups must remain unreacted.

Patents reveal its use in the production of several modern therapeutic agents:

Pazopanib: This compound is listed as a suitable organic base in the process for preparing Pazopanib, a tyrosine kinase inhibitor used in cancer therapy. foundry-planet.com

Telaprevir: In the synthesis of intermediates for Telaprevir, an antiviral drug, N,N,2-trimethyl-2-propanamine is employed as a base for condensation reactions. google.com

Baricitinib: The synthesis process for this Janus kinase (JAK) inhibitor also includes N,N,2-trimethyl-2-propanamine as a potential non-nucleophilic base. tncintlchem.com

In these syntheses, the amine efficiently neutralizes acidic byproducts generated during coupling or condensation steps, driving the reactions toward completion without forming unwanted side products.

Table 2: Applications of N,N,2-Trimethyl-2-propanamine in Specialty Chemical Synthesis

| Target Molecule/Intermediate | Chemical Class | Role of N,N,2-Trimethyl-2-propanamine |

| Pazopanib | Tyrosine Kinase Inhibitor | Organic Base foundry-planet.com |

| Telaprevir Intermediate | Protease Inhibitor | Base for Condensation google.com |

| Baricitinib | Janus Kinase (JAK) Inhibitor | Organic Base tncintlchem.com |

Intermediates and Building Blocks for Complex Molecular Architectures

While N,N,2-trimethyl-2-propanamine is typically used as a reagent that is removed from the final product, its role is fundamental to the construction of complex molecular architectures. It functions as an essential auxiliary tool that enables the precise assembly of molecular building blocks into larger, more intricate structures. By maintaining optimal reaction conditions (e.g., by preventing a drop in pH), it ensures that designed synthetic pathways proceed with high yield and selectivity.

In a different context, N,N,2-trimethyl-2-propanamine can act as a direct building block in the formation of complex ionic solids. For example, it reacts with citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) to form N,N,2-trimethyl-2-propanamine 2-hydroxy-1,2,3-propanetricarboxylate. ekb.eg In this salt, the protonated amine exists as the cation, forming a distinct ionic architecture with the citrate (B86180) anion. This demonstrates its capacity to serve as a structural component in multi-part molecular systems held together by electrostatic forces.

Advanced Analytical Characterization and Detection of N,n,2 Trimethyl 2 Propanamine

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-Propanamine, N,N,2-trimethyl- from complex mixtures, enabling accurate subsequent analysis. The choice of technique depends on the compound's volatility and the nature of the sample matrix.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds such as 2-Propanamine, N,N,2-trimethyl-. nih.gov High-resolution capillary GC, often coupled with a mass spectrometer (GC/MS), is particularly effective for determining purity and resolving components in complex mixtures. hpst.cz

The development of a robust GC method involves the careful selection of a capillary column and the optimization of analytical conditions. For a basic compound like N,N,2-trimethyl-2-propanamine, columns with a stationary phase designed to minimize peak tailing for amines are preferred. These often include base-deactivated phases or specialized wax-type columns. The conditions must be optimized to ensure sufficient resolution from potential impurities or other components in a mixture. Key parameters include the temperature program, carrier gas flow rate, and injector settings. Flame Ionization Detectors (FID) are commonly used for quantification due to their robust and linear response to hydrocarbons, while Mass Spectrometry (MS) detectors provide definitive identification. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Fused silica capillary column with a polar or base-deactivated stationary phase (e.g., DB-WAX, HP-5ms) | To separate volatile amines with good peak shape and resolution. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Injector Temp. | 250 °C | To ensure rapid and complete volatilization of the sample. |

| Oven Program | Initial temp. 50-60°C, ramped to 250-300°C | To separate compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural confirmation. |

This interactive table outlines typical parameters for the GC analysis of volatile amines.

Research in GC methods for similar compounds focuses on enhancing the inertness of the entire sample flow path to improve the accuracy of trace-level analysis for active compounds. hpst.cz The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is crucial when analyzing for low-level impurities or in complex matrices. nih.gov

For non-volatile samples or when analyzing 2-Propanamine, N,N,2-trimethyl- in complex biological or pharmaceutical matrices, liquid chromatography is the method of choice. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool due to its high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of target compounds. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach. However, due to the polar and basic nature of small amines, specialized columns or mobile phase modifiers are often required to achieve adequate retention and good peak shape. Methodologies may employ hydrophilic interaction liquid chromatography (HILIC) or use ion-pairing agents. The coupling of LC with a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), allows for highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. thermofisher.comshimadzu.com This is especially valuable in forensic toxicology and pharmaceutical analysis where samples can be complex. nih.govhpst.cz

| Parameter | Typical Condition | Purpose |

| Column | C18 reversed-phase or HILIC | To retain and separate polar analytes from the sample matrix. |

| Mobile Phase | Acetonitrile/Water with modifiers (e.g., formic acid, ammonium (B1175870) formate) | To control analyte retention and ensure good ionization for MS detection. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantification in complex matrices. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | To generate ions from the analyte for MS analysis. shimadzu.com |

This interactive table describes typical parameters for the LC-MS/MS analysis of small amine compounds.

Spectrometric Identification and Structural Elucidation

Spectrometric techniques are essential for the unambiguous identification and detailed structural analysis of 2-Propanamine, N,N,2-trimethyl-.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be determined.

For 2-Propanamine, N,N,2-trimethyl-, the structure contains two distinct types of protons: those on the two N-methyl groups and those on the three methyl groups of the tert-butyl moiety. This would result in two singlets in the ¹H NMR spectrum, as there are no adjacent protons to cause splitting. The integration of these signals would correspond to a 6:9 (or 2:3) proton ratio. The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the N-methyl carbons, the methyl carbons of the tert-butyl group, and the quaternary carbon of the tert-butyl group.

Table of Predicted NMR Data for 2-Propanamine, N,N,2-trimethyl-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 2.2 - 2.4 | Singlet | -N(CH ₃)₂ |

| ¹H | ~ 1.0 - 1.2 | Singlet | -C(CH ₃)₃ |

| ¹³C | ~ 50 - 55 | Quartet | -C (CH₃)₃ |

| ¹³C | ~ 40 - 45 | Quartet | -N(C H₃)₂ |

This interactive table presents the predicted ¹H and ¹³C NMR chemical shifts and multiplicities.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular identity of a compound by providing a highly accurate mass measurement of its ions. algimed.com This accuracy allows for the determination of the elemental composition, distinguishing between compounds that may have the same nominal mass but different chemical formulas. rsc.org

For 2-Propanamine, N,N,2-trimethyl-, the molecular formula is C₆H₁₅N. nist.govnist.govepa.gov HRMS analysis would be performed on the protonated molecule, [M+H]⁺, which has the formula [C₆H₁₆N]⁺. The high mass accuracy of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), unequivocally confirming the elemental formula. nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₁₅N |

| Nominal Mass | 101 u |

| Monoisotopic Mass | 101.12045 u |

| Protonated Ion [M+H]⁺ | [C₆H₁₆N]⁺ |

| Calculated m/z for [M+H]⁺ | 102.12827 u |

This interactive table shows the mass-related properties of 2-Propanamine, N,N,2-trimethyl-, which are confirmed by HRMS.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. wallonie.be IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. scispace.com

The IR spectrum of 2-Propanamine, N,N,2-trimethyl- is expected to show characteristic absorption bands corresponding to the vibrations of its alkyl groups. Key features would include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region from the methyl groups.

C-H bending: Bands in the 1350-1470 cm⁻¹ region, including a characteristic doublet around 1365 cm⁻¹ and 1385 cm⁻¹ indicative of a tert-butyl group.

C-N stretching: A weaker band typically found in the 1000-1250 cm⁻¹ region for tertiary amines.

The NIST/EPA Gas-Phase Infrared Database contains a spectrum for the related isomer, 1-Propanamine, N,N,2-trimethyl-, which shows these characteristic features. nist.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Propanamine, N,N,2-trimethyl- |

| 1-Propanamine, N,N,2-trimethyl- |

| Helium |

| Hydrogen |

| Acetonitrile |

| Water |

| Formic Acid |

Trace Analysis and Impurity Profiling

The detection and characterization of N,N,2-trimethyl-2-propanamine at trace levels, along with the identification of its related impurities and degradation products, are critical for quality control in various industrial applications and for environmental assessment. The inherent volatility and chemical nature of this tertiary amine necessitate sophisticated analytical methodologies to achieve the required sensitivity and specificity.

Methods for Detecting Low Concentrations of N,N,2-Trimethyl-2-propanamine

The quantitative analysis of N,N,2-trimethyl-2-propanamine at low concentrations often relies on chromatographic techniques coupled with sensitive detectors. Gas chromatography (GC) is frequently employed due to the compound's volatility. When paired with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC provides excellent sensitivity and selectivity for amine analysis.

Liquid chromatography, particularly ultra-fast liquid chromatography (UFLC) combined with tandem mass spectrometry (MS/MS), offers a rapid and sensitive method for determining tertiary amines. nih.gov This approach is especially valuable for analyzing samples from aqueous matrices, often requiring minimal sample preparation beyond simple filtration. nih.gov

Below is a summary of common analytical techniques used for the trace detection of volatile tertiary amines like N,N,2-trimethyl-2-propanamine.

Characterization of Degradation Products and Related Impurities (e.g., N-nitrosamines from tertiary amines)

The impurity profile of N,N,2-trimethyl-2-propanamine can include precursors from its synthesis, as well as products from its degradation. A significant area of concern for all tertiary amines is the potential formation of N-nitrosamines, a class of potent carcinogens. veeprho.com

N-Nitrosamine Formation

N-nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid, which can be formed in situ from nitrites under acidic conditions. veeprho.com While secondary amines are more readily nitrosated, tertiary amines can also form N-nitrosamines through a process called nitrosative dealkylation. veeprho.comacs.org This reaction is generally considered to be significantly slower—approximately 1000-fold—than the nitrosation of a comparable secondary amine because it requires an additional dealkylation step. acs.org

The mechanism for a simple trialkylamine like N,N,2-trimethyl-2-propanamine involves a slow nitrosative dealkylation that generates a dialkylamine, which is then more rapidly nitrosated. acs.org The reaction can be facilitated by heat and the presence of other chemical species like esters. nih.gov Although the risk is considered lower for simple tertiary amines compared to secondary amines or more structurally complex tertiary amines, it is not negligible, especially when higher amounts of nitrosating agents are present. acs.orgacs.org

Other Degradation Pathways

Tertiary amines can also undergo thermal and oxidative degradation. They are generally more thermally stable than primary and secondary amines because degradation requires an initial dealkylation step. nih.gov Oxidative degradation can lead to a variety of products through reactions with atmospheric oxidants or other chemical agents. ntnu.no For instance, the atmospheric photo-oxidation of simple trimethylamine involves reactions with OH radicals and ozone, leading to the formation of products like N-methyl methanimine and N,N-dimethyl formamide. nilu.com Similar pathways can be anticipated for N,N,2-trimethyl-2-propanamine.

Methodologies for Environmental and Atmospheric Monitoring

Monitoring for N,N,2-trimethyl-2-propanamine in environmental and atmospheric samples is essential for understanding its fate, transport, and potential impact. Methodologies are typically based on general analytical techniques for volatile amines.

Atmospheric Monitoring

The atmospheric fate of volatile amines is primarily governed by gas-phase photo-oxidation reactions. nilu.com Monitoring strategies often involve air sampling followed by analysis using highly sensitive instrumentation. The primary atmospheric degradation pathways for tertiary amines are initiated by reactions with hydroxyl radicals (OH), and to a lesser extent, ozone (O3) and nitrate radicals (NO3). nilu.com

Key monitoring and analytical steps include:

Sampling: Whole air samples can be collected in specialized canisters, or active sampling can be performed by drawing air through sorbent tubes to concentrate the analytes.

Analysis: GC-MS is a common technique for identifying and quantifying volatile organic compounds, including amines, in air samples. For more complex matrices or to achieve lower detection limits, LC-MS/MS may be employed. nih.gov

Product Identification: Chamber studies are often used to simulate atmospheric conditions and identify degradation products. For simple tertiary amines, these products can include imines, amides, and nitramines. nilu.com

Environmental Monitoring (Water and Soil)

In aquatic systems, the detection of volatile amines requires methods capable of measuring analytes at microgram-per-liter (µg/L) levels. iaea.org

Common methodologies include:

Sampling: Direct water sampling is common. For soil or sediment, pore-water can be extracted for analysis.

Preconcentration: To achieve low detection limits, a preconcentration step is often necessary. Techniques like microdiffusion can be used to isolate volatile amines from the sample matrix. iaea.org

Analysis: UFLC-MS/MS has been successfully applied to determine tertiary amines in drinking water with detection limits in the low µg/L range, often without extensive sample preparation. nih.gov Gas chromatography and high-performance liquid chromatography are also widely used for the analysis of volatile amines in marine aquatic systems. nih.gov

Q & A

Basic: What are the key thermodynamic properties of 2-Propanamine, N,N,2-trimethyl- and how can they be experimentally validated?

Answer:

Critical thermodynamic properties include enthalpy of formation (ΔHf = -217.50 kJ/mol), heat of vaporization (ΔHvap = 37.35 kJ/mol), and heat capacity (Cp = 248.94 J/mol·K), derived from NIST Webbook and Joback Method calculations . Experimental validation involves:

- Differential Scanning Calorimetry (DSC) to measure phase transitions and heat capacity.

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment, ensuring accurate vapor pressure and boiling point (89.6–89.9°C at 740 mmHg) measurements .

- Static bomb calorimetry for enthalpy of combustion, cross-referenced with computational estimates (e.g., Joback Method) to resolve discrepancies .

Advanced: How can computational methods like the Joback or Crippen approach predict physicochemical properties of 2-Propanamine, N,N,2-trimethyl-?

Answer:

The Joback Method estimates properties via group contribution theory, calculating parameters like ΔHvap and critical pressure (Pc = 3360.64 kPa) by summing contributions from molecular fragments . The Crippen Method predicts logP (0.731) and solubility (log10ws = -0.44) using atomic partial charges and molecular topology . Validation requires:

- Quantum mechanical calculations (DFT) to refine group contributions.

- Molecular dynamics simulations to assess solvent interactions.

- Benchmarking against experimental NIST data (e.g., comparing predicted vs. measured ΔHf) to identify systematic errors .

Basic: What chromatographic techniques are recommended for detecting 2-Propanamine, N,N,2-trimethyl- in biological samples?

Answer:

- Heartcut GC-MS : Isolate the compound in complex matrices (e.g., infected cell cultures) using a 20–25 min retention window, as demonstrated in herpes virus studies .

- Reverse-phase HPLC with UV detection (λ = 210–230 nm) for quantification.

- Derivatization : Enhance detectability by reacting the amine group with dansyl chloride or trifluoroacetic anhydride, followed by fluorescence or MS detection .

Advanced: How to resolve discrepancies between experimental and predicted thermodynamic data for this compound?

Answer:

Discrepancies (e.g., ΔHf differences between NIST and Joback data) arise from approximations in group contribution methods. Mitigation strategies include:

- Multi-method validation : Compare results from DSC, calorimetry, and ab initio calculations (e.g., Gaussian software) .

- Error analysis : Quantify uncertainties in experimental setups (e.g., ±0.5°C in boiling point measurements) .

- Data reconciliation : Apply statistical tools (e.g., weighted least squares) to harmonize conflicting datasets .

Basic: What safety precautions are necessary when handling this compound due to its flammability?

Answer:

- Storage : Keep in flammables-rated cabinets at <25°C, away from oxidizers .

- Ventilation : Use fume hoods to prevent vapor accumulation (flash point = -5°C) .

- Personal protective equipment (PPE) : Wear static-dissipative lab coats and explosion-proof refrigerators during transfers.

- Emergency protocols : Employ CO₂ or dry chemical fire extinguishers for spills .

Advanced: What are the mechanistic insights into the formation of byproducts during the synthesis of 2-Propanamine, N,N,2-trimethyl-?

Answer:

Byproducts like N,N'-Diisopropylcarbodiimide (CAS 693-13-0) form via carbodiimide intermediates during amine alkylation . Key factors:

- Reaction kinetics : Monitor temperature (optimal 0–5°C) to suppress side reactions.

- Catalyst selection : Use palladium on carbon to minimize over-alkylation.

- Byproduct analysis : Employ NMR (¹H/¹³C) and FTIR to detect carbodiimide peaks (e.g., C=N stretch at 2110 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.